![molecular formula C22H24N4O3S B2958528 5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 922877-79-0](/img/structure/B2958528.png)

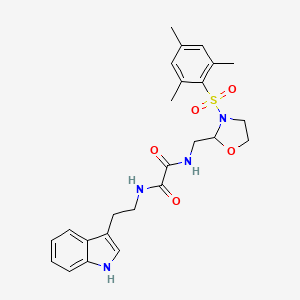

5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis and Antimicrobial Evaluation

The compound has a structure related to pyrido[2,3-d]pyrimidine derivatives, which have been explored for their potential in antimicrobial applications. A study by Faty, Rashed, and Youssef (2015) focused on the microwave-assisted synthesis of novel spiroisoquinoline and spiropyrido[4,3-d]pyrimidine derivatives, highlighting the efficiency and environmental benefits of microwave-assisted conditions in chemical synthesis. Some of the compounds synthesized in this study demonstrated moderate antimicrobial activities, suggesting the potential of such structures in developing new antimicrobial agents (Faty, Rashed, & Youssef, 2015).

Antiviral Applications

Johnson, Rauchman, Baccanari, and Roth (1989) synthesized 2,4-diamino-5-benzylpyrimidines and their analogs, exhibiting significant inhibition of Escherichia coli dihydrofolate reductase (DHFR), a key enzyme in bacterial metabolism. These compounds, including dihydroquinoline derivatives, showed high specificity for the bacterial enzyme over the human counterpart, indicating potential for antibacterial drug development. Their research provides insight into the structural requirements for bacterial DHFR inhibition, which could guide the design of new drugs based on the pyrido[2,3-d]pyrimidine scaffold (Johnson, Rauchman, Baccanari, & Roth, 1989).

Antioxidant Properties in Lubricating Grease

Hussein, Ismail, and El-Adly (2016) explored the antioxidant efficiency of synthesized quinolinone derivatives, including structures related to pyrido[2,3-d]pyrimidine, in lubricating greases. Their findings suggest that the antioxidant properties of these compounds can significantly improve the performance and lifespan of lubricating greases, indicating potential industrial applications beyond pharmaceuticals (Hussein, Ismail, & El-Adly, 2016).

Fluorescent Chemosensors for Metal Ions

Jang, Kang, Yun, and Kim (2018) developed a chemosensor based on naphthalimide and julolidine moieties for the detection of Group IIIA metal ions, demonstrating the potential of pyrido[2,3-d]pyrimidine derivatives in analytical chemistry. The sensor exhibited 'off-on' fluorescence responses, providing a basis for the development of novel colorimetric pH sensors and logic gates (Jang, Kang, Yun, & Kim, 2018).

Propiedades

IUPAC Name |

5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3S/c1-4-14-12-23-20-18(21(28)25(3)22(29)24(20)2)19(14)30-13-17(27)26-11-7-9-15-8-5-6-10-16(15)26/h5-6,8,10,12H,4,7,9,11,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOGZIXYXGPEVHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C2C(=C1SCC(=O)N3CCCC4=CC=CC=C43)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(2-{2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenoxy}ethoxy)ethoxy]-1-(4-methylbenzenesulfonyl)-1H-indole](/img/structure/B2958454.png)

![N-(2-cyanophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2958456.png)

![2-ethoxy-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2958457.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2958458.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2958461.png)

![ethyl {2-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2958466.png)